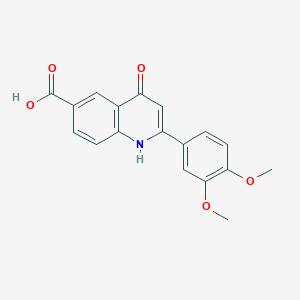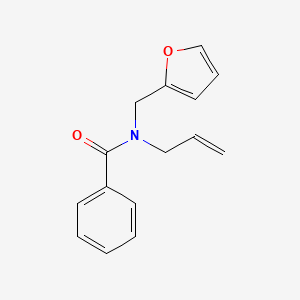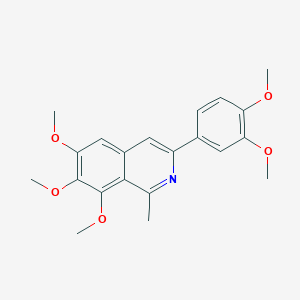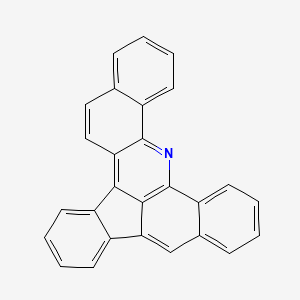
(E)-(2-Iodovinyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-Iodovinyl)cyclohexane is an organic compound with the molecular formula C8H13I It is characterized by the presence of an iodine atom attached to a vinyl group, which is in turn bonded to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Iodovinyl)cyclohexane typically involves the iodination of a vinylcyclohexane precursor. One common method is the addition of iodine to a vinylcyclohexane under controlled conditions. The reaction can be catalyzed by various agents to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of stabilizers and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: (E)-(2-Iodovinyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexane.
Aplicaciones Científicas De Investigación
(E)-(2-Iodovinyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-(2-Iodovinyl)cyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds and structures.
Comparación Con Compuestos Similares
Vinylcyclohexane: Lacks the iodine atom, resulting in different reactivity and applications.
(Z)-(2-Iodovinyl)cyclohexane: The (Z)-isomer has different spatial arrangement, affecting its chemical properties.
Cyclohexyl iodide: Contains an iodine atom but lacks the vinyl group, leading to different reactivity.
Uniqueness: (E)-(2-Iodovinyl)cyclohexane is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
42599-23-5 |
|---|---|
Fórmula molecular |
C8H13I |
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
[(E)-2-iodoethenyl]cyclohexane |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |
Clave InChI |
ZXSSDGGNCWCSHX-VOTSOKGWSA-N |
SMILES isomérico |
C1CCC(CC1)/C=C/I |
SMILES canónico |
C1CCC(CC1)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


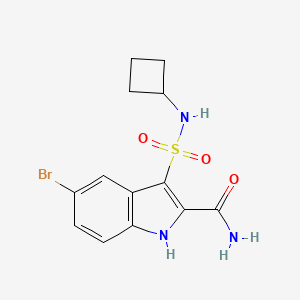

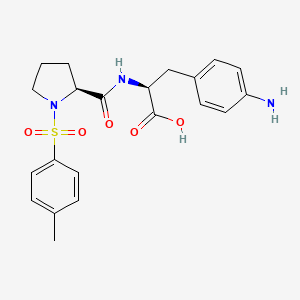
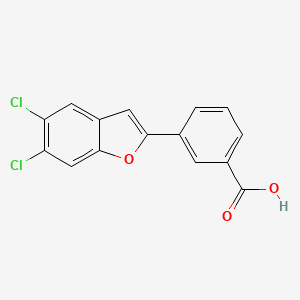
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
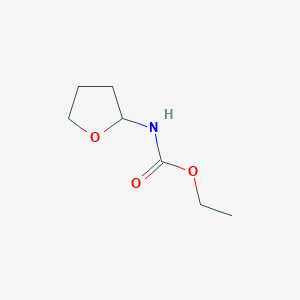
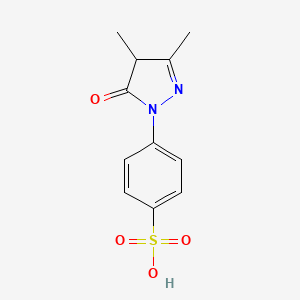
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
